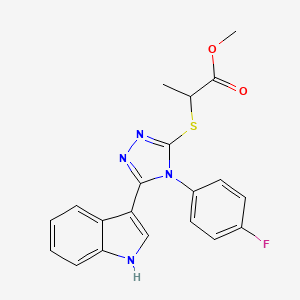

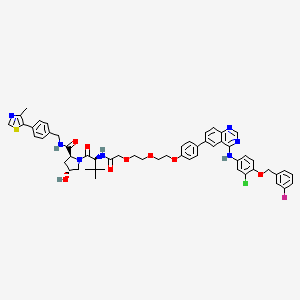

methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions including condensation, chlorination, and esterification processes. For instance, the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was achieved through such a sequence of reactions . Similarly, the synthesis of a compound with a 1,2,4-triazole ring was performed by reacting 2-cyanopyridine with N-phenylthiosemicarbazide, followed by esterification . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the indolyl and fluorophenyl groups.

Molecular Structure Analysis

The molecular structure of compounds containing 1,2,4-triazole rings has been extensively studied using X-ray crystallography. For example, the crystal structure of a related compound showed that the dihedral angles made by the triazole ring with two benzene rings are significant for the overall molecular conformation . The presence of substituents such as fluorophenyl groups can influence the geometry and intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

Compounds with 1,2,4-triazole rings can undergo various chemical reactions, including those involving their thioester or thioether moieties. The reactivity of these groups can lead to further derivatization or the formation of complexes with metals, as seen in the synthesis of a Hg(II) complex using a related ligand . The thioester group in the compound of interest may similarly participate in nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by their melting points, solubility, and spectroscopic data (FT-IR, 1H, and 13C NMR) . The presence of fluorine atoms can affect the compound's physical properties, such as its density and melting point, due to the high electronegativity of fluorine . Additionally, the thioester linkage may contribute to the compound's lipophilicity and potential membrane permeability.

Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Analgesic Potential

A microwave-assisted synthesis of (benzylideneamino)triazole–thione derivatives of flurbiprofen, including the conversion of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoic acid (flurbiprofen) to methyl 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoate and subsequent transformations, has been reported. This study also explored the analgesic activity of the synthesized compounds, revealing several potent analgesic agents (Zaheer et al., 2021).

Synthesis of Triazole Derivatives

The synthesis and physico-chemical characterization of various 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiols and their derivatives were undertaken, emphasizing the novelty and individuality of the compounds obtained. The study involved a comprehensive approach, employing advanced physical-chemical methods to confirm the structures of the synthesized compounds (Bihdan & Parchenko, 2018).

Biological Activities and Applications

Anticonvulsant Activity

Research has been conducted on the anticonvulsant activity of specific 2-((5-(3-,4-fluorophenyl)-4-R2-1,2,4-triazole-3-yl)thio)-1-aryletanones. This study highlights the neuroprotective and membrane stabilizing effects of these compounds, providing insights into the relationship between the molecular structure and anticonvulsant activity (Bihdan, 2019).

Antioxidant and Antimicrobial Evaluation

A series of novel 4-substituted-1H-1,2,4-triazole derivatives were synthesized and evaluated for their antioxidant and antimicrobial properties. Compounds displaying significant scavenging capacity and antimicrobial activity were identified, marking their potential in therapeutic applications (Baytas et al., 2012).

Antimicrobial Activities of Diazole Derivatives

The synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles and other diazoles bearing indole moieties was accomplished through microwave-assisted synthesis. The synthesized compounds were then subjected to antimicrobial evaluation, underscoring the relevance of these compounds in addressing microbial infections (Gomha & Riyadh, 2011).

Propriétés

IUPAC Name |

methyl 2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O2S/c1-12(19(26)27-2)28-20-24-23-18(25(20)14-9-7-13(21)8-10-14)16-11-22-17-6-4-3-5-15(16)17/h3-12,22H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDFNVBHXGFQMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2505229.png)

![N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2505233.png)

![N-[4-(butan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2505237.png)

![[1,2]Thiazolo[5,4-c]pyridine-3-carbonitrile](/img/structure/B2505240.png)

![ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2505241.png)

![5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2505243.png)

![1-Cyclopropylsulfonyl-4-[(2,5-dimethylphenyl)methyl]piperazine](/img/structure/B2505244.png)

![3-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2505245.png)